molecular formula C16H29Br3N2 B13757686 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide CAS No. 59177-67-2

2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide

Cat. No.: B13757686
CAS No.: 59177-67-2
M. Wt: 489.1 g/mol
InChI Key: KETPWUGIGJJRHJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is a complex organic compound that features a bromine atom, a piperazine ring, and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide typically involves a multi-step process. One common method includes the bromination of 1-(4-methyl-1-piperazinyl)methyladamantane, followed by the formation of the dihydrobromide salt. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-Iodo-1-(4-methyl-1-piperazinyl)methyladamantane.

Scientific Research Applications

2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
  • 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile

Uniqueness

2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

59177-67-2

Molecular Formula

C16H29Br3N2

Molecular Weight

489.1 g/mol

IUPAC Name

1-[(2-bromo-1-adamantyl)methyl]-4-methylpiperazine;dihydrobromide

InChI

InChI=1S/C16H27BrN2.2BrH/c1-18-2-4-19(5-3-18)11-16-9-12-6-13(10-16)8-14(7-12)15(16)17;;/h12-15H,2-11H2,1H3;2*1H

InChI Key

KETPWUGIGJJRHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3Br.Br.Br

Origin of Product

United States

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